4-{3-[4-(2-Fluorophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoic acid
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Overview
Description
4-{3-[4-(2-Fluorophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoic acid is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group, a pyrrolidinone ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[4-(2-Fluorophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoic acid typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of the piperazine derivative by reacting 2-fluorophenylamine with piperazine under controlled conditions.
Formation of the Pyrrolidinone Ring: The next step involves the cyclization of the intermediate to form the pyrrolidinone ring. This can be achieved through intramolecular cyclization reactions.
Coupling with Benzoic Acid: The final step involves coupling the pyrrolidinone-piperazine intermediate with benzoic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{3-[4-(2-Fluorophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly at the fluorine position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-{3-[4-(2-Fluorophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly as an inhibitor of certain enzymes or receptors.
Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-{3-[4-(2-Fluorophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the piperazine and pyrrolidinone rings contribute to its overall stability and activity. The compound may act as an inhibitor by binding to the active site of the target enzyme or receptor, thereby blocking its activity.
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenyl)piperazine: A simpler analogue with similar pharmacological properties.
N-(2-Fluorophenyl)piperazine: Another analogue with a different substitution pattern.
Pyrrolidinone derivatives: Compounds with similar structural features but different functional groups.
Properties
IUPAC Name |
4-[3-[4-(2-fluorophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O4/c22-16-3-1-2-4-17(16)23-9-11-24(12-10-23)18-13-19(26)25(20(18)27)15-7-5-14(6-8-15)21(28)29/h1-8,18H,9-13H2,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKBXUBXPCPNAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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